8-Bromo-6-fluoro-2-methylquinoline
Overview
Description
8-Bromo-6-fluoro-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinoline structure can significantly alter its chemical and biological properties, making this compound a compound of interest for various scientific research applications .
Scientific Research Applications
8-Bromo-6-fluoro-2-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Material Science: It is used in the development of organic materials for electronic and photonic applications.
Chemical Research: The compound serves as a model compound for studying the reactivity and properties of halogenated quinolines.
Future Directions
The future directions of research on 8-Bromo-6-fluoro-2-methylquinoline and other quinoline derivatives are likely to focus on further elucidating their mechanisms of action and exploring their potential applications in medicine and other fields . The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .
Mechanism of Action
Target of Action
The primary targets of 8-Bromo-6-fluoro-2-methylquinoline, a derivative of quinolones, are the bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction blocks the progress of the replication fork, thereby inhibiting DNA replication and leading to cell death .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the relaxation of supercoiled DNA that is required for normal transcription and replication . This disruption leads to the cessation of these processes and ultimately results in bacterial cell death .
Pharmacokinetics
Like other quinolones, it is expected to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a more comprehensive understanding.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation. By targeting and inhibiting critical enzymes involved in DNA processes, it causes bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-fluoro-2-methylquinoline typically involves the bromination and fluorination of a quinoline precursor. One common method starts with 6-fluoro-2-methylquinoline, which undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may involve more efficient and cost-effective methods. One such method includes the use of 3,4-difluoroaniline as a starting material, which is acylated and then brominated to form the desired quinoline derivative. This method is advantageous due to its high yield and suitability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-fluoro-2-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophilic agents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Cross-Coupling Reactions: The bromine atom allows for cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and organoboron reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can introduce aryl or alkyl groups onto the quinoline ring .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-methylquinoline: Lacks the bromine atom, which can affect its reactivity and biological activity.
8-Bromoquinoline: Lacks the fluorine atom, which can influence its electronic properties and interactions with biological targets.
8-Bromo-5,6-difluoro-2-methylquinoline: Contains an additional fluorine atom, which can further modify its chemical and biological properties.
Uniqueness
8-Bromo-6-fluoro-2-methylquinoline is unique due to the presence of both bromine and fluorine atoms, which can synergistically enhance its reactivity and biological activity. This makes it a valuable compound for various scientific research applications, particularly in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
8-bromo-6-fluoro-2-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-2-3-7-4-8(12)5-9(11)10(7)13-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOZAOOOCGCDQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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